![molecular formula C17H21N5O2S B12580287 Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound with a unique structure that combines elements of indole and triazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The key steps include:
Formation of the Indole Derivative: This involves the reaction of an appropriate starting material with reagents such as ethyl iodide and methyl iodide under controlled conditions to form the indole ring.
Formation of the Triazine Derivative: This involves the reaction of the indole derivative with reagents such as hydrazine and ethyl chloroformate to form the triazine ring.
Coupling Reaction: The final step involves the coupling of the indole and triazine derivatives with a thiol reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole or triazine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Induce Apoptosis: Trigger programmed cell death in certain cancer cells by activating apoptotic pathways
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(1-methylethyl)-
- Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-
Uniqueness
Compared to similar compounds, Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits unique properties due to its specific structural configuration.
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-4-8-18-14(23)10-25-17-19-16-15(20-21-17)12-9-11(24-5-2)6-7-13(12)22(16)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,23) |
InChI Key |
ZHVWLJAZWWJIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OCC)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


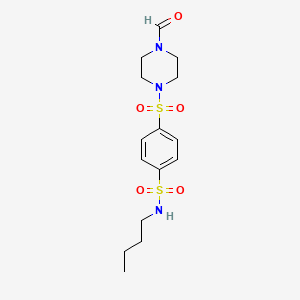
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)
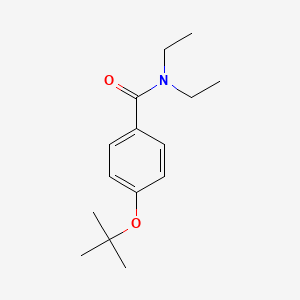
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)
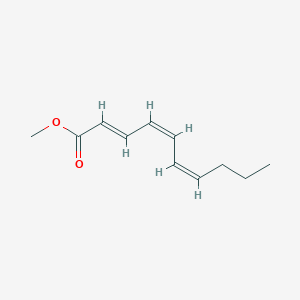
![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
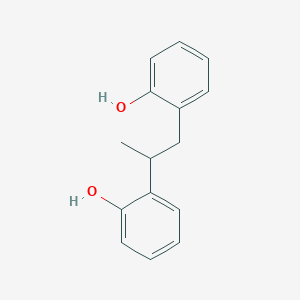
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)
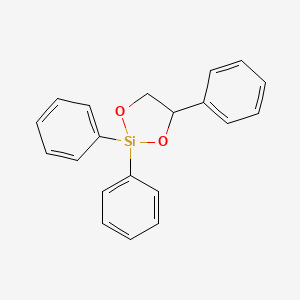
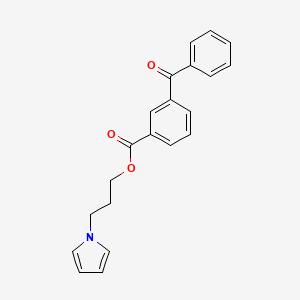
![2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12580291.png)
